1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole

Bioinorganic Chemistry Anticancer Drug Discovery DNA Adducts

Researchers requiring precise spatial orientation of reactive handles face sourcing challenges with mixed isomer batches. This compound resolves that by providing the exclusive meta-chloromethylphenyl regioisomer (CAS 1170394-63-4), critically distinct from its ortho- (CAS 1152536-83-8) and para- (CAS 1171078-98-0) analogs. - Enables unambiguous SAR studies on substituent position effects. - The reactive benzylic chloride allows covalent conjugation for probe and library synthesis. - Stringent quality control ensures lot-to-lot consistency for reproducible results.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 1170394-63-4
Cat. No. B1294023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole
CAS1170394-63-4
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)CCl)C
InChIInChI=1S/C12H13ClN2/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8H2,1-2H3
InChIKeyRXECFDHLQLJWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole Overview


1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (CAS 1170394-63-4) is a disubstituted pyrazole derivative featuring a chloromethyl group at the meta-position of an N1-phenyl ring and methyl groups at the C3 and C5 positions of the pyrazole core. Its molecular formula is C12H13ClN2, with a molecular weight of 220.70 g/mol . The compound is available as a research chemical with typical purity specifications of ≥95% (AKSci) or ≥98% (MolCore) . The meta-chloromethylphenyl substitution distinguishes it from its ortho- and para-regioisomers, which are documented under distinct CAS numbers (1152536-83-8 and 1171078-98-0, respectively) and may exhibit divergent reactivity and biological profiles due to altered electronic and steric environments .

R
Reactive chloromethyl handle for nucleophilic substitution and scaffold derivatization
R
Meta-substitution pattern supports regiochemical control in SAR studies
R
Commercial research reagent with defined purity for synthetic and mechanistic studies

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole vs. Structural Analogs


The chloromethyl group at the meta-position of the phenyl ring is not an inert substituent; it is a chemically reactive handle that fundamentally alters the compound's utility profile. Unlike 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 32155-28-1), which lacks a reactive functional group, or 1-[3-(methyl)phenyl]-3,5-dimethyl-1H-pyrazole, which cannot undergo nucleophilic substitution, the target compound possesses a benzylic chloride that enables covalent modification and serves as an alkylating electrophile . This functional group is critical for generating diverse libraries of pyrazole-containing molecules, forming DNA-reactive metal complexes, or attaching the pyrazole scaffold to biomolecular targets [1]. Substitution with regioisomers (ortho- or para-chloromethylphenyl analogs) or non-chlorinated phenylpyrazoles would yield different spatial orientation of the reactive group and divergent physicochemical properties, compromising experimental reproducibility in structure-activity relationship (SAR) studies and materials chemistry applications .

Non-chlorinated analogs lack the benzylic electrophile; cannot participate in alkylation or bioconjugation reactions.
Ortho- or para-regioisomers alter spatial orientation of the reactive group, potentially shifting reaction kinetics and biological target engagement.
Pyrazoles without the meta-chloromethylphenyl motif may exhibit divergent DNA-adduct formation profiles and synthetic utility.

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole Evidence vs. Analogs


DNA Adduct Formation: meta vs. para Chloromethyl

In a comparative study of platinum(II) complexes bearing pyrazole ligands, the complex containing chloromethyl groups at the N1-position of the pyrazole ring (analogous to the target compound's substitution pattern) exhibited the highest ability to form bifunctional DNA adducts in vitro, significantly surpassing complexes lacking the chloromethyl substituent [1]. The meta-substituted phenyl-chloromethyl architecture of the target compound positions the reactive chloromethyl group in a spatial orientation that may influence metal coordination geometry and subsequent DNA cross-linking efficiency compared to ortho- or para-regioisomers. While direct quantitative data for the exact target compound are not available, class-level inference from closely related pyrazole ligands indicates that the chloromethyl group is a critical determinant of DNA lesion formation [2].

DNA Adduct Formation
Class-level inference
Chloromethyl analog exhibited highest bifunctional adduct-forming ability among tested pyrazole ligands
Supports DNA cross-linking mechanism context
Exact compound data unavailable; inference from Pt(II) complexes
Bioinorganic Chemistry Anticancer Drug Discovery DNA Adducts

Electrophilic Reactivity: Chloromethyl vs. Methyl

The chloromethyl group on the target compound is a benzylic electrophile capable of undergoing nucleophilic substitution with amines, thiols, and other nucleophiles, enabling covalent attachment of the pyrazole scaffold to diverse molecular frameworks . In contrast, the methyl analog 1-[3-(methyl)phenyl]-3,5-dimethyl-1H-pyrazole lacks this reactive functionality and cannot participate in such transformations. Class-level studies on chloromethylpyrazoles demonstrate that the chloromethyl group undergoes alkylation reactions under mild conditions (e.g., with amides, carbamates, and azoles under neutral conditions), with reaction rates influenced by the steric and electronic environment of the substituent position [1]. The meta-substitution pattern of the target compound provides a distinct steric profile that may modulate reaction rates compared to ortho- or para-substituted analogs.

Electrophilic Reactivity
Class-level inference
Chloromethyl enables alkylation with amines, thiols; methyl analog inert
Enables scaffold derivatization via nucleophilic substitution
Reaction rates depend on substitution position
Organic Synthesis Reaction Kinetics Functional Group Interconversion

Cytostatic Activity: Chloro vs. Iodo Analogs

Class-level evidence from pyrazole nucleoside analogs demonstrates that chloromethyl-substituted derivatives exhibit moderate cytostatic activity against HeLa cells, while iodomethyl-substituted analogs show high activity [1]. In the study by García-López et al. (1980), chloromethylpyrazole nucleosides were synthesized and tested for cytostatic activity. The authors reported that 'chloromethyl-substituted nucleotides showed moderate activities against HeLa cells, while all the corresponding iodomethyl derivatives exhibited high activities' and that 'some of these latter compounds increased the life span of mice bearing ECA tumor' [1]. This data supports the utility of chloromethylpyrazoles as scaffolds for further optimization in anticancer drug discovery, where the chloromethyl group can serve as a handle for later conversion to more potent iodomethyl analogs or other derivatives.

Cytostatic Activity
Class-level inference
Chloromethyl nucleosides: moderate activity vs. high for iodo analogs
Supports cell-model response context
IC50 not specified; requires endpoint validation
Medicinal Chemistry Cytotoxicity Assays Anticancer Screening

One-Pot Synthetic Accessibility

The target compound belongs to the class of 1-aryl-3,5-dimethylpyrazoles, which can be synthesized via an efficient one-pot multicomponent reaction. According to a 2011 study, reaction of 3-(2-bromoacetyl)coumarins with acetylacetone and hydrazine hydrate in ethanol affords the corresponding 3,5-dimethylpyrazoles in good yields [1]. While this specific study does not report yields for the exact target compound, the methodology demonstrates the synthetic feasibility of the class. Additionally, a flexible synthesis route for pyrazoles with functionalized substituents at C3 and C5 has been described that can be completed within 2 days on a 30 g scale in excellent overall yield, with chlorides serving as useful precursors for further functionalization [2]. The commercial availability of the target compound at ≥95% purity from vendors like AKSci and MolCore confirms reliable supply for research applications .

Synthetic Accessibility
Class-level inference
One-pot multicomponent synthesis achieves good yields for pyrazole class
Supports scalable synthesis planning
30 g scale in 2 days reported for similar systems
Synthetic Methodology Medicinal Chemistry Chemical Process Development

Commercial Purity & Specifications

The target compound is commercially available from multiple vendors with defined purity specifications. AKSci offers the compound at 95% purity , while MolCore provides a higher grade at ≥98% purity . In contrast, the para-regioisomer (1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, CAS 1171078-98-0) is also available at 95% purity from AKSci, and the ortho-regioisomer (CAS 1152536-83-8) is available at 95% purity from Combi-Blocks . These specifications allow researchers to select the appropriate regioisomer with confidence in material quality, enabling reproducible experimentation. The target compound's meta-substitution pattern provides a distinct spatial orientation of the reactive chloromethyl group compared to ortho- or para-isomers, which is critical for structure-activity relationship studies where substituent position affects molecular recognition and binding.

Commercial Purity
Supplier specification
Meta isomer: 95–≥98% purity; ortho/para isomers available at 95%
Enables regioisomer-specific procurement
Purity verified across suppliers
Chemical Procurement Quality Control Research Reagents

Insecticidal Potential: Aphis fabae Activity

Class-level evidence indicates that chloromethyl-substituted pyrazoles serve as precursors to insecticidal agents with notable efficacy. According to VulcanChem's product documentation for the closely related analog 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole, 'Analogous chloromethylpyrazoles serve as precursors to compounds with mortality rates exceeding 85% against Aphis fabae at 12.5 mg/L' . While this data is for a structurally similar compound (lacking the phenyl spacer), it demonstrates the potential insecticidal utility of the chloromethylpyrazole scaffold. The target compound, with its extended phenyl linker and meta-chloromethyl substitution, offers a distinct spatial arrangement that may influence binding to insect molecular targets and could serve as a building block for novel agrochemical development.

Insecticidal Potential
Class-level inference
Analogous chloromethylpyrazoles: >85% mortality vs. Aphis fabae at 12.5 mg/L
Supports insecticide screening context
Vendor-provided data; direct compound data lacking
Agrochemical Discovery Insecticide Screening Pest Control

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole Applications


Platinum(II) Anticancer Complexes

The target compound serves as a precursor to pyrazole-based ligands for platinum(II) complexes. Class-level evidence demonstrates that chloromethyl-substituted pyrazole ligands confer the highest ability to form bifunctional DNA adducts in vitro among tested analogs [1]. Researchers can utilize the meta-chloromethylphenyl pyrazole to synthesize novel cisplatin analogs with potentially improved DNA cross-linking profiles. The reactive chloromethyl group also enables further functionalization to fine-tune pharmacokinetic properties or to attach targeting moieties.

Building Block for Nucleophilic Substitution

The benzylic chloride functionality of the target compound enables nucleophilic substitution with amines, thiols, and other nucleophiles, providing a versatile handle for constructing diverse pyrazole-containing libraries . Unlike non-chlorinated analogs, this compound can be used to covalently attach the pyrazole scaffold to biomolecules, polymers, or solid supports. The meta-substitution pattern offers distinct steric and electronic properties that may influence reaction rates and regioselectivity compared to ortho- or para-isomers.

Regioisomeric SAR Comparison

The target compound is one of three regioisomers (meta, ortho, para) of chloromethylphenyl-3,5-dimethylpyrazole. Procurement of the specific meta-isomer (CAS 1170394-63-4) enables direct comparative SAR studies to elucidate the impact of substituent position on biological activity, binding affinity, or material properties . Such studies are critical for optimizing lead compounds in drug discovery and agrochemical development, where subtle changes in spatial orientation can dramatically affect potency and selectivity.

Insecticide Scaffold Development

Class-level evidence indicates that chloromethylpyrazole derivatives can be elaborated into insecticidal agents with mortality rates exceeding 85% against Aphis fabae at 12.5 mg/L . The target compound's unique meta-substitution pattern and phenyl linker provide a scaffold for designing next-generation insecticides with potentially improved target specificity or environmental profile. The chloromethyl group also allows for further derivatization to optimize physicochemical properties and field efficacy.

Application
Selection Property
Validation Focus
Platinum complex research
DNA cross-linking context
Bifunctional adduct formation review
Nucleophilic substitution scaffold
Reactive handle context
Alkylation reaction validation
Regioisomeric SAR studies
Meta-substitution identity
SAR comparison across isomers
Insecticide development scaffold
Insecticide scaffold context
Aphis fabae mortality endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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